molecular formula C21H30O4 B14733194 3-Oxo-4,5-epoxyandrostan-17-yl acetate CAS No. 5012-85-1

3-Oxo-4,5-epoxyandrostan-17-yl acetate

Cat. No.: B14733194
CAS No.: 5012-85-1
M. Wt: 346.5 g/mol
InChI Key: ZVCXCQZLHLJONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4,5-epoxyandrostan-17-yl acetate is a chemical compound with the molecular formula C21H30O4 It is a derivative of androstane, a steroid structure, and features an epoxy group at the 4,5 position and an acetate group at the 17 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4,5-epoxyandrostan-17-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the oxidation of the steroid to introduce the 3-oxo group, followed by epoxidation to form the 4,5-epoxy group. The final step involves acetylation at the 17 position to yield the desired compound. Specific reagents and conditions may vary, but common oxidizing agents include potassium permanganate or chromium trioxide, while epoxidation can be achieved using peracids such as m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4,5-epoxyandrostan-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid backbone.

    Reduction: Reduction reactions can target the 3-oxo group, converting it to a hydroxyl group.

    Substitution: The acetate group at the 17 position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Formation of dihydroxy derivatives.

    Reduction: Formation of 3-hydroxy-4,5-epoxyandrostan-17-yl acetate.

    Substitution: Formation of various ester derivatives depending on the substituent introduced.

Scientific Research Applications

3-Oxo-4,5-epoxyandrostan-17-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-Oxo-4,5-epoxyandrostan-17-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The acetate group may also influence the compound’s solubility and cellular uptake, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-4-aza-5-alpha-androstane-17-carboxylic acid: Another steroid derivative with a similar backbone but different functional groups.

    3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid: Similar structure with a carboxylic acid group at the 17 position.

Uniqueness

3-Oxo-4,5-epoxyandrostan-17-yl acetate is unique due to the presence of both an epoxy group and an acetate group, which confer distinct chemical reactivity and biological activity compared to other steroid derivatives. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-15-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h13-15,17-18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCXCQZLHLJONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964521
Record name 3-Oxo-4,5-epoxyandrostan-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5012-85-1
Record name NSC118774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxo-4,5-epoxyandrostan-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.